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molecular formula Mg B044657 Magnesium CAS No. 7439-95-4

Magnesium

Cat. No. B044657
M. Wt: 24.305 g/mol
InChI Key: FYYHWMGAXLPEAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04295981

Procedure details

16.5 g of magnesium turnings were dissolved in varying amounts of ethoxyethanol to give solutions of magnesium ethoxyethoxide containing 5% to 9% and 10% of magnesium. To the solutions thus obtained were added:
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
10%

Identifiers

REACTION_CXSMILES
[Mg:1].[CH2:2]([O:4][CH:5]([OH:7])[CH3:6])[CH3:3]>>[CH2:2]([O:4][CH:5]([CH3:6])[O-:7])[CH3:3].[Mg+2:1].[CH2:2]([O:4][CH:5]([CH3:6])[O-:7])[CH3:3].[Mg:1] |f:2.3.4|

Inputs

Step One
Name
Quantity
16.5 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC([O-])C.[Mg+2].C(C)OC([O-])C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 5%
Name
Type
product
Smiles
[Mg]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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